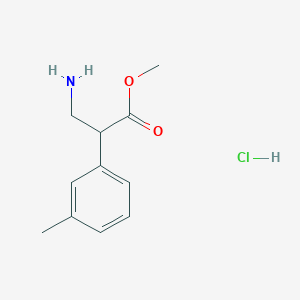
3-氨基-2-(3-甲基苯基)丙酸甲酯盐酸盐
描述
“Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride” is a unique chemical compound provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C12H18ClNO2 and a molecular weight of 243.73 . The compound’s SMILES string is COC(C(CC1=CC=CC©=C1)CN)=O.Cl .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2.ClH/c1-9-4-3-5-10(6-9)7-11(8-13)12(14)15-2;/h3-6,11H,7-8,13H2,1-2H3;1H . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride” is a powder at room temperature . Its molecular weight is 243.73 , and it has a specific InChI code and SMILES string that represent its molecular structure .科学研究应用
抗疟疾活性:Werbel 等人(1986 年)合成了一系列由取代的 1-苯基-2-丙酮衍生的化合物,对小鼠和灵长类模型中的恶性疟原虫表现出有效的抗疟疾特性。这些化合物显示出在人体中进行临床试验的潜力 (Werbel 等人,1986)。
抗抑郁活性:袁(2012 年)报道了 3-甲基-5-苯基-2-(3-氟苯基)吗啉盐酸盐的合成,表明其在基于小鼠强迫游泳试验的抗抑郁药中进行进一步研究的潜力 (袁,2012)。
对映体分离研究:Jin 等人(2020 年)成功地使用逆流色谱法对映体分离了 2-(3-甲基苯基)丙酸和 2-(4-甲基苯基)丙酸,这对于制造对映体纯的药物化合物非常重要 (Jin 等人,2020)。
细胞抑制潜力:Schwieger 和 Unterhalt(1992 年)合成了具有潜在细胞抑制活性的磷酰胺二氯化物,这是癌症研究中的一个关键领域 (Schwieger & Unterhalt,1992)。
化学合成和构象性质:Tye 和 Skinner(2002 年)描述了一系列 3-(苯磺酰亚胺基)丙酸衍生物的合成,突出了此类化合物在理解分子相互作用和构象性质中的重要性 (Tye & Skinner,2002)。
抗菌活性:Mickevičienė 等人(2015 年)合成了对金黄色葡萄球菌和黄杆菌具有抗菌活性的化合物,以及抗真菌活性,展示了此类化合物在开发新的抗菌剂中的相关性 (Mickevičienė 等人,2015)。
子宫松弛剂活性:Viswanathan 等人(2005 年)基于药效团开发了具有有效子宫松弛剂活性的化合物,这可能对妇科药物治疗产生影响 (Viswanathan 等人,2005)。
药物研究中的生物催化:Li 等人(2013 年)探索了甲基杆菌用于 S-3-氨基-3-苯基丙酸的不对称生物催化,这是药物合成中的一个重要过程 (Li 等人,2013)。
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it is challenging to accurately describe its mode of action. Given its structural features, it is plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, contact with skin, eyes, or clothing, and dust formation .
生化分析
Biochemical Properties
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with amino acid transporters, facilitating the transport of amino acids across cell membranes . Additionally, this compound can bind to specific receptors on the cell surface, modulating signal transduction pathways. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, in certain cell lines, this compound can activate signaling cascades that promote cell proliferation and differentiation. Conversely, it may also induce apoptosis in specific cancer cell lines, highlighting its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, thereby modulating metabolic pathways . Additionally, this compound can interact with transcription factors, leading to changes in gene expression. These molecular interactions are essential for understanding the compound’s therapeutic potential and its role in cellular physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. The compound’s stability may vary depending on the experimental conditions, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant physiological changes . For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as amino acid oxidases and transferases, influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
Methyl 3-amino-2-(3-methylphenyl)propanoate hydrochloride exhibits specific subcellular localization patterns that influence its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
属性
IUPAC Name |
methyl 3-amino-2-(3-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-3-5-9(6-8)10(7-12)11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUPFLRCRFVHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1463390.png)
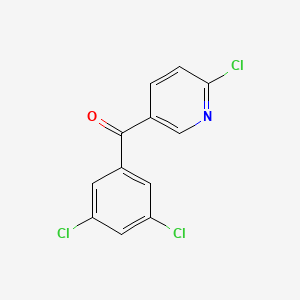
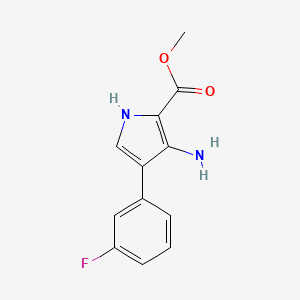
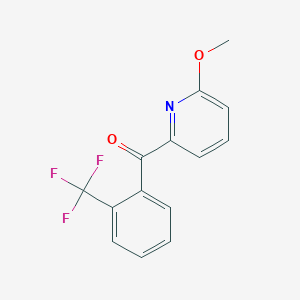
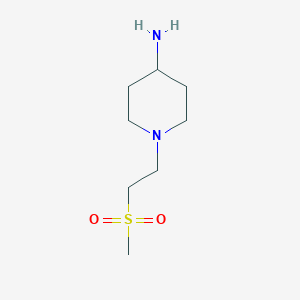
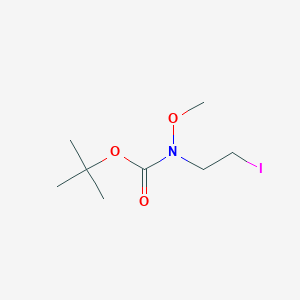

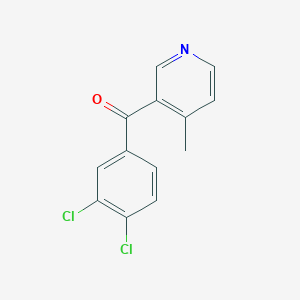
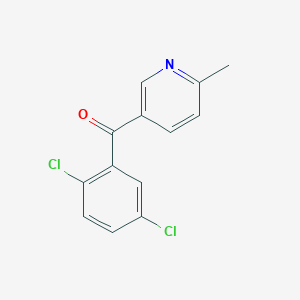
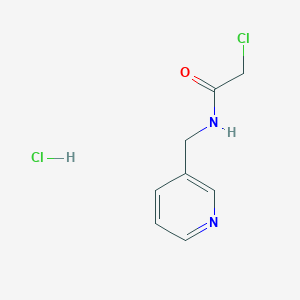
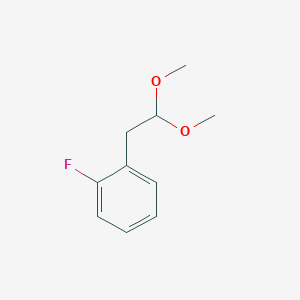
![[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1463409.png)
![2-chloro-N-cyclopropyl-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463410.png)
